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molecular formula C6H10ClN3O B2800971 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE CAS No. 1309207-10-0

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Cat. No. B2800971
M. Wt: 175.62
InChI Key: VPHXMIFVFDFFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321769B2

Procedure details

To a cooled solution of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (97 mg, 0.41 mmol; which may be prepared as described in Step 4) in dichloromethane was added dropwise HCl 4N in dioxane (2.0 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (101 mg, quantitative) as a white solid. The product was used in the next step without further analysis.
Name
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH:7]2[CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)[N:3]=1.[ClH:18]>ClCCl.O1CCOCC1>[ClH:18].[NH:9]1[CH2:10][CH:7]([C:4]2[N:3]=[C:2]([CH3:1])[O:6][N:5]=2)[CH2:8]1 |f:4.5|

Inputs

Step One
Name
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
Quantity
97 mg
Type
reactant
Smiles
CC1=NC(=NO1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1CC(C1)C1=NOC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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